molecular formula C22H18N2O3 B15024566 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Katalognummer: B15024566
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: JNOIJBSFJDSCOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound that features a benzodioxole and a benzoxazole moiety

Vorbereitungsmethoden

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of Benzoxazole Moiety: This involves the condensation of o-aminophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole and benzoxazole moieties through an amine linkage, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis techniques and high-throughput screening.

Analyse Chemischer Reaktionen

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups depending on the reagents used (e.g., halogens, nitro groups).

Wissenschaftliche Forschungsanwendungen

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly in the development of anti-cancer or anti-inflammatory agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Wirkmechanismus

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can be compared with similar compounds such as:

    Benzodioxole Derivatives: These compounds share the benzodioxole moiety and may exhibit similar chemical reactivity and applications.

    Benzoxazole Derivatives: Compounds with the benzoxazole moiety can be used in similar applications, particularly in medicinal chemistry and materials science.

The uniqueness of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE lies in its combined structural features, which may confer distinct properties and applications not observed in simpler analogs.

Eigenschaften

Molekularformel

C22H18N2O3

Molekulargewicht

358.4 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C22H18N2O3/c1-14-2-5-16(6-3-14)22-24-18-11-17(7-9-19(18)27-22)23-12-15-4-8-20-21(10-15)26-13-25-20/h2-11,23H,12-13H2,1H3

InChI-Schlüssel

JNOIJBSFJDSCOU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NCC4=CC5=C(C=C4)OCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.